molecular formula C15H13N3 B14137699 1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

1-(2-Methylphenyl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B14137699
M. Wt: 235.28 g/mol
InChI Key: DDMCEGSOTOSBAN-UHFFFAOYSA-N
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Description

4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The structure of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole consists of a triazole ring substituted with a phenyl group and an o-tolyl group, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often carried out in the presence of a copper(I) catalyst. The reaction conditions generally include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate

Industrial Production Methods: While specific industrial production methods for 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole are not well-documented, the principles of click chemistry can be scaled up for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and o-tolyl groups, using reagents like halogens, alkyl halides, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium

    Reduction: LiAlH₄ in anhydrous ether

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Formation of triazole N-oxides

    Reduction: Formation of dihydrotriazoles

    Substitution: Formation of halogenated or alkylated triazoles

Scientific Research Applications

4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug discovery, particularly as inhibitors of enzymes and receptors.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity. The phenyl and o-tolyl groups can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound with a simple triazole ring.

    4-Phenyl-1H-1,2,3-triazole: Lacks the o-tolyl group, making it less lipophilic.

    1-(o-Tolyl)-1H-1,2,3-triazole: Lacks the phenyl group, affecting its binding properties.

Uniqueness: 4-Phenyl-1-(o-tolyl)-1H-1,2,3-triazole is unique due to the presence of both phenyl and o-tolyl groups, which enhance its chemical reactivity and binding affinity. This dual substitution pattern allows for versatile applications in various fields, making it a valuable compound in scientific research.

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(2-methylphenyl)-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-12-7-5-6-10-15(12)18-11-14(16-17-18)13-8-3-2-4-9-13/h2-11H,1H3

InChI Key

DDMCEGSOTOSBAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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